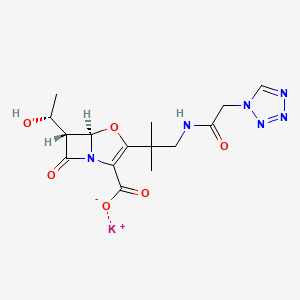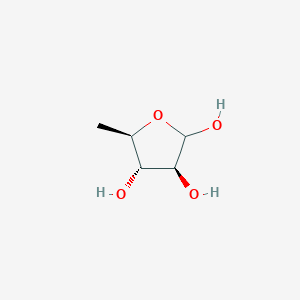
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is an organic compound known for its applications in various scientific fields. It is a derivative of aminophenol, characterized by the presence of an ethyl group, a sulfopropyl group, and an aminophenol moiety. This compound is often used in biochemical assays and as a reagent in various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol typically involves the reaction of m-aminophenol with ethyl bromide and 3-chloropropane-1-sulfonic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of m-aminophenol attacks the ethyl bromide, followed by the addition of the sulfopropyl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biochemical assays to detect and quantify various biomolecules.
Medicine: It is used in diagnostic kits for the detection of diseases.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(3-sulfopropyl)-M-aminophenol involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic substrate, where it undergoes enzymatic reactions to produce a colored product. This color change is then measured to determine the concentration of the target analyte.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine
Uniqueness
N-Ethyl-N-(3-sulfopropyl)-M-aminophenol is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain biochemical assays and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO4S |
|---|---|
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
3-(N-ethyl-3-hydroxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO4S/c1-2-12(7-4-8-17(14,15)16)10-5-3-6-11(13)9-10/h3,5-6,9,13H,2,4,7-8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
GTOULQYGKMWNOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


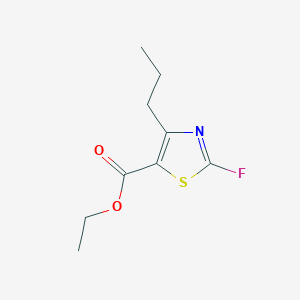
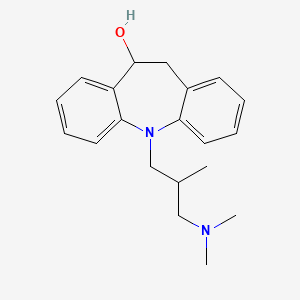
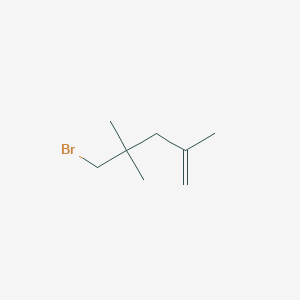

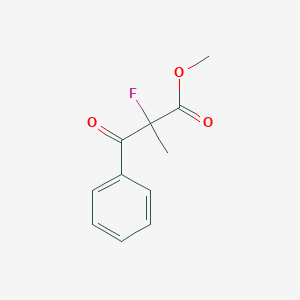

![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
